molecular formula C15H16N2O3S B5846675 N-[4-(phenylsulfamoyl)phenyl]propanamide

N-[4-(phenylsulfamoyl)phenyl]propanamide

Cat. No.: B5846675
M. Wt: 304.4 g/mol
InChI Key: BDTNPUWZUIRQPI-UHFFFAOYSA-N
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Description

N-[4-(Phenylsulfamoyl)phenyl]propanamide is a sulfonamide-propanamide hybrid compound characterized by a propanamide group (-CO-NH-CH2CH2CH3) attached to a phenyl ring substituted with a phenylsulfamoyl moiety (-SO2-NH-C6H5) at the para position. Key features include:

  • Molecular formula: Likely C15H16N2O3S (inferred from analogs like N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide, ).
  • Functional groups: Propanamide, sulfonamide, and aromatic rings.
  • Synthetic routes: Typically involve coupling reactions between sulfonamide intermediates and propanoyl chloride derivatives (e.g., ).

Properties

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-15(18)16-12-8-10-14(11-9-12)21(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNPUWZUIRQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate to form the intermediate N-(4-aminophenyl)sulfonyl)aniline. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Synthetic Route

The general synthetic route can be outlined as follows:

  • Starting Materials : 4-aminobenzenesulfonamide and propanoyl chloride.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid generated.
  • Purification : The product is purified using recrystallization techniques.

Scientific Research Applications

N-[4-(phenylsulfamoyl)phenyl]propanamide has several notable applications across different scientific domains:

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
  • Chemical Reactions : It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.

Biology

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes, which is crucial for understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

Pharmaceutical Applications

  • Drug Development : Due to its ability to interact with biological targets, this compound is being investigated for its potential use in drug formulations aimed at treating bacterial infections and inflammatory diseases .
  • Mechanism of Action : The compound likely inhibits bacterial growth by binding to active sites on bacterial enzymes, thereby disrupting essential metabolic processes.

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using standard disc diffusion methods, showing significant inhibition zones compared to control samples .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the role of this compound as an enzyme inhibitor. It was found to effectively inhibit the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition could lead to therapeutic applications in conditions like glaucoma and obesity management .

Mechanism of Action

The mechanism of action of N-[4-(phenylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical properties of sulfonamide-propanamide derivatives vary significantly with substituents. Selected examples are compared below:

Compound Name Substituents on Sulfonamide Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Evidence Source
N-[4-(Phenylsulfamoyl)phenyl]propanamide (Target) Phenyl Not reported Not reported Expected: IR ~1674 cm⁻¹ (amide I), 1H NMR δ 1.1–1.3 (propanamide CH3) Inferred
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide 4-Methylpyrimidin-2-yl Not reported Not reported InChIKey: LOXNFSABFXGNQL-JLGFQASFCM
2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (16) 4-Methylpyrimidin-2-yl 222–225 68.9 IR: 1674 cm⁻¹ (CONH); 1H NMR δ 2.3 (CH3-pyrimidine)
N-(4-(N-Acetylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide (10) Acetyl 152–155 79.4 IR: 1709 cm⁻¹ (acetyl); 13C NMR δ 25.6 (isobutyl CH3)
N-[4-(4-Aminophenyl)sulfonylphenyl]propanamide 4-Aminophenyl Not reported Not reported MS: m/z 330 (M+H)+

Key Observations :

  • Substituent Impact : Bulky groups (e.g., 4-methylpyrimidin-2-yl) increase melting points (e.g., 222–225°C for compound 16) compared to simpler substituents like acetyl (152–155°C) .
  • Synthetic Yields : Acetylated derivatives (e.g., compound 10) achieve higher yields (79.4%) than pyrimidine-containing analogs (68.9%), likely due to steric hindrance in the latter .
Anticancer and Antitubercular Potential
  • Compound 7 (): 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide exhibits cytotoxic activity, though specific IC50 values are unreported. Its dual sulfonamide-propanamide structure may enhance membrane permeability .
  • Compound 36 () : N1-Propionyl-N4-valeroylsulfamethazine (propanamide analog) shows antitubercular activity, suggesting that propanamide chains improve bioavailability in mycobacterial targets .
Neurological Activity
  • Compounds 16–17 () : Structural analogs with biphenyl-propanamide scaffolds demonstrate affinity for dopamine D2/D4 receptors (e.g., SC211, Tanimoto similarity score 0.19–0.24). This implies that the propanamide-sulfonamide core may stabilize receptor-ligand interactions .
Urease Inhibition
  • Compounds 8–11 () : Derivatives with isobutylphenyl-propanamide moieties exhibit antiurease activity, though the target compound’s efficacy remains untested. The hydrophobic isobutyl group likely enhances enzyme binding .

Spectral and Computational Data

  • IR Spectroscopy : All analogs show characteristic amide I (1670–1700 cm⁻¹) and sulfonamide (1160–1360 cm⁻¹) peaks .
  • NMR : Propanamide CH3 protons resonate at δ 1.1–1.3 (triplet), while sulfonamide NH appears as a broad singlet (δ 10–12) .
  • Computational Studies : Molecular docking (e.g., ) suggests that electron-withdrawing groups on the sulfonamide (e.g., fluorine in compound 16) enhance receptor binding via polar interactions .

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-[4-(phenylsulfamoyl)phenyl]propanamide?

Answer:
The synthesis typically involves coupling reactions between 4-(phenylsulfamoyl)aniline and propanoyl chloride under basic conditions. Alternative routes use carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF with DIPEA as a base. Reaction monitoring via TLC or HPLC ensures intermediate purity, followed by purification via column chromatography .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~10 ppm), and amide carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹).
  • Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 331). These techniques collectively ensure structural accuracy .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Bioassays : Replicate experiments under identical conditions (pH, temperature, solvent controls).
  • Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., substituent effects on phenyl rings) to isolate critical functional groups.
  • Molecular Docking : Predict binding modes to targets like COX-2 or urease, followed by kinetic validation (e.g., IC50 determination) .

Advanced: What strategies optimize synthetic yield in multi-step syntheses?

Answer:

  • Reagent Optimization : Use coupling agents (EDC/HOBt) with stoichiometric DIPEA to enhance amidation efficiency.
  • Reaction Monitoring : Employ TLC/HPLC to track intermediates and minimize side products.
  • Continuous Flow Synthesis : Scale up using flow reactors for improved heat/mass transfer, reducing reaction time and byproducts .

Advanced: How do computational methods elucidate the compound’s mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., urease active site) over time.
  • Docking Studies : Predict binding affinities and key residues (e.g., hydrogen bonds with sulfonamide groups).
  • QSAR Modeling : Corrogate electronic/steric parameters (Hammett σ, logP) with bioactivity to guide derivative design .

Basic: What biological targets are most studied for this compound?

Answer:
Primary targets include:

  • Cyclooxygenase-2 (COX-2) : Assessed via in vitro inhibition assays using purified enzyme and prostaglandin E2 quantification.
  • Urease : Tested spectrophotometrically by monitoring ammonia release from urea hydrolysis.
  • Antimicrobial Targets : Screened against bacterial/fungal strains via MIC assays .

Advanced: How to design a SAR study for derivatives of this compound?

Answer:

  • Derivative Synthesis : Modify substituents on phenyl rings (e.g., electron-withdrawing groups on sulfamoyl) or vary the propanamide chain.
  • Biological Testing : Evaluate enzyme inhibition (e.g., IC50) or antimicrobial activity across derivatives.
  • Computational Analysis : Apply QSAR to link structural descriptors (e.g., Hammett constants, polar surface area) with activity trends .

Basic: What purification techniques are critical post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products.
  • HPLC : Achieve >95% purity for biological testing, validated by UV/ELSD detection .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize sulfonamide groups in mildly basic buffers (pH 7.4–8.0).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What analytical methods validate compound stability under experimental conditions?

Answer:

  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions; monitor decomposition via HPLC.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide or sulfonamide cleavage).
  • Kinetic Stability Assays : Measure half-life in buffer or plasma at 37°C .

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